molecular formula C9H18ClN3 B1448157 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride CAS No. 1432681-84-9

5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1448157
CAS No.: 1432681-84-9
M. Wt: 203.71 g/mol
InChI Key: FGNZVACCYVCAEI-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, substituted at the 1-position by a pentan-3-yl group and at the 5-position by a methyl group . The presence of the amine group (-NH2) and the hydrochloride indicates that this compound is likely to exist as a hydrochloride salt in its solid-state .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, while the pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it is likely to be soluble in water . The presence of the pyrazole ring might contribute to its stability and possibly its reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine hydrochloride has been part of various scientific studies, primarily focusing on the synthesis and characterization of pyrazole derivatives. For instance, Titi et al. (2020) synthesized a range of pyrazole derivatives, including compounds structurally related to this compound. These compounds were characterized using spectroscopy and X-ray crystallography, revealing in-depth information about their molecular structures. The study also explored the biological activities of these compounds against breast cancer and microbial infections (Titi et al., 2020).

Structural Insights and Bioactivities

Baeva et al. (2018) reported the synthesis of isoxazoles and pyrazoles by reacting pentane-2,4-diones with various reagents. The reaction details and structural insights provide foundational knowledge about the core structure of compounds like this compound. The structural analysis and synthesis pathways contribute to understanding the chemical properties and potential bioactivities of such compounds (Baeva et al., 2018).

Catalytic and Chemical Transformations

Kao and Tsai (2016) explored the kinetic analysis of lipase-catalyzed reactions involving compounds structurally similar to this compound. Their research provides insights into the regioselective transformations of such compounds, highlighting their potential in chemical synthesis and industrial applications (Kao & Tsai, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Pyrazole derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Future Directions

The future directions for this compound would depend on its potential applications. Given the diverse biological activities of pyrazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1-pentan-3-ylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-4-8(5-2)12-7(3)6-9(10)11-12;/h6,8H,4-5H2,1-3H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNZVACCYVCAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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